molecular formula C15H15N3S2 B5788860 4-methyl-3-[(4-methylbenzyl)thio]-5-(2-thienyl)-4H-1,2,4-triazole

4-methyl-3-[(4-methylbenzyl)thio]-5-(2-thienyl)-4H-1,2,4-triazole

Cat. No. B5788860
M. Wt: 301.4 g/mol
InChI Key: MXFOCXHIGYAOQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methyl-3-[(4-methylbenzyl)thio]-5-(2-thienyl)-4H-1,2,4-triazole, commonly known as MMBT, is a chemical compound that belongs to the class of 1,2,4-triazoles. It has been extensively studied for its potential applications in various scientific fields, including medicinal chemistry, biochemistry, and pharmacology.

Mechanism of Action

The mechanism of action of MMBT is not fully understood. However, it has been proposed that MMBT exerts its biological activities through the inhibition of various enzymes and proteins. For example, MMBT has been shown to inhibit the activity of xanthine oxidase, which is involved in the production of reactive oxygen species. MMBT has also been shown to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects
MMBT has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that MMBT exhibits antimicrobial and antifungal activities against various microorganisms. MMBT has also been shown to exhibit anticancer activity against various cancer cell lines. In vivo studies have shown that MMBT exhibits anti-inflammatory activity in animal models of inflammation. MMBT has also been shown to exhibit neuroprotective activity in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

MMBT has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it is stable under normal laboratory conditions. MMBT is also relatively inexpensive compared to other chemical compounds with similar biological activities. However, MMBT has some limitations for lab experiments. It is relatively insoluble in water, which can make it difficult to use in aqueous-based assays. MMBT is also relatively toxic, which can limit its use in certain assays.

Future Directions

There are several future directions for the study of MMBT. One direction is the development of MMBT-based drug delivery systems for various drugs. Another direction is the study of the mechanism of action of MMBT, which could lead to the development of more potent and selective inhibitors of enzymes and proteins. Additionally, the study of MMBT in animal models of various diseases could lead to the development of new therapeutic agents for the treatment of these diseases.

Synthesis Methods

The synthesis of MMBT involves the reaction between 4-methylthio-1,2,4-triazole-3-thiol and 4-methylbenzyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which is then converted to MMBT by the addition of 2-thienylmagnesium bromide. The overall yield of MMBT synthesis is around 50-60%, and the purity can be improved by recrystallization.

Scientific Research Applications

MMBT has been extensively studied for its potential applications in various scientific fields. In medicinal chemistry, MMBT has been shown to exhibit antimicrobial, antifungal, and anticancer activities. It has also been studied for its potential use as an anti-inflammatory agent. In biochemistry, MMBT has been shown to inhibit the activity of enzymes such as xanthine oxidase and acetylcholinesterase. In pharmacology, MMBT has been studied for its potential use as a drug delivery system for various drugs.

properties

IUPAC Name

4-methyl-3-[(4-methylphenyl)methylsulfanyl]-5-thiophen-2-yl-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3S2/c1-11-5-7-12(8-6-11)10-20-15-17-16-14(18(15)2)13-4-3-9-19-13/h3-9H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXFOCXHIGYAOQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NN=C(N2C)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methyl-3-[(4-methylbenzyl)thio]-5-(2-thienyl)-4H-1,2,4-triazole

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